molecular formula C16H26O B14348671 2-(2-Methylidenecyclopropyl)cyclododecan-1-one CAS No. 92977-84-9

2-(2-Methylidenecyclopropyl)cyclododecan-1-one

Katalognummer: B14348671
CAS-Nummer: 92977-84-9
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: MODPRPUUWJMTEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylidenecyclopropyl)cyclododecan-1-one is an organic compound with a unique structure that includes a cyclopropyl group attached to a cyclododecanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylidenecyclopropyl)cyclododecan-1-one typically involves the reaction of cyclododecanone with a suitable cyclopropylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylidenecyclopropyl)cyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylidenecyclopropyl)cyclododecan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-(2-Methylidenecyclopropyl)cyclododecan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclododecanone: A related compound with a similar cyclododecanone ring structure but without the cyclopropyl group.

    Cyclopropyl Ketones: Compounds with a cyclopropyl group attached to a ketone, similar to the structure of 2-(2-Methylidenecyclopropyl)cyclododecan-1-one.

Uniqueness

This compound is unique due to the presence of both the cyclododecanone ring and the cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique characteristics.

Eigenschaften

CAS-Nummer

92977-84-9

Molekularformel

C16H26O

Molekulargewicht

234.38 g/mol

IUPAC-Name

2-(2-methylidenecyclopropyl)cyclododecan-1-one

InChI

InChI=1S/C16H26O/c1-13-12-15(13)14-10-8-6-4-2-3-5-7-9-11-16(14)17/h14-15H,1-12H2

InChI-Schlüssel

MODPRPUUWJMTEN-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC1C2CCCCCCCCCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.